10-(3-Chloropropyl)-2',8-bis(trifluoromethyl)-10H-3,10'-biphenothiazine
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Overview
Description
10-(3-Chloropropyl)-2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazine is a complex organic compound characterized by the presence of chloropropyl and trifluoromethyl groups attached to a biphenothiazine core. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Chloropropyl)-2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazine typically involves multiple steps, starting with the preparation of the biphenothiazine core This core can be synthesized through a series of condensation reactions involving appropriate aromatic precursorsThe trifluoromethyl groups are introduced via electrophilic substitution reactions using trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
10-(3-Chloropropyl)-2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and trifluoromethylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
10-(3-Chloropropyl)-2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 10-(3-Chloropropyl)-2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazine involves its interaction with specific molecular targets and pathways. The compound’s chloropropyl and trifluoromethyl groups play crucial roles in its reactivity and binding affinity. These groups can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
- 10-(3-Chloropropyl)-2,8-dimethyl-10H-phenothiazine
- 10-(3-Chloropropyl)-2,8-dichloro-10H-phenothiazine
Uniqueness
10-(3-Chloropropyl)-2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazine stands out due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. This unique feature makes it particularly valuable in applications requiring high-performance materials and precise molecular interactions .
Properties
CAS No. |
2818215-07-3 |
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Molecular Formula |
C29H19ClF6N2S2 |
Molecular Weight |
609.0 g/mol |
IUPAC Name |
10-(3-chloropropyl)-2-(trifluoromethyl)-7-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine |
InChI |
InChI=1S/C29H19ClF6N2S2/c30-12-3-13-37-20-9-8-19(16-27(20)40-25-10-6-17(14-22(25)37)28(31,32)33)38-21-4-1-2-5-24(21)39-26-11-7-18(15-23(26)38)29(34,35)36/h1-2,4-11,14-16H,3,12-13H2 |
InChI Key |
ANASOMLELVHZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C4=CC5=C(C=C4)N(C6=C(S5)C=CC(=C6)C(F)(F)F)CCCCl |
Origin of Product |
United States |
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